molecular formula C7H7NOS B1419549 2-Cyclopropylthiazole-5-carbaldehyde CAS No. 877385-86-9

2-Cyclopropylthiazole-5-carbaldehyde

Cat. No. B1419549
CAS RN: 877385-86-9
M. Wt: 153.2 g/mol
InChI Key: ORNIFVGIJQCIMW-UHFFFAOYSA-N
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Description

“2-Cyclopropylthiazole-5-carbaldehyde” is a heterocyclic compound that belongs to the thiazole family. It has a molecular weight of 153.2 and its IUPAC name is 2-cyclopropyl-1,3-thiazole-5-carbaldehyde . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for “2-Cyclopropylthiazole-5-carbaldehyde” is 1S/C7H7NOS/c9-4-6-3-8-7 (10-6)5-1-2-5/h3-5H,1-2H2 . This indicates the molecular formula of the compound is C7H7NOS .


Physical And Chemical Properties Analysis

“2-Cyclopropylthiazole-5-carbaldehyde” is a solid compound . It is light-brown to brown in color . .

Scientific Research Applications

Medicine: Potential Therapeutic Applications

2-Cyclopropylthiazole-5-carbaldehyde: may have potential applications in medicine due to its structural properties. The compound could be investigated for its pharmacokinetics, such as GI absorption and BBB permeability . Its interaction with cytochrome P450 enzymes, particularly as a CYP1A2 inhibitor, suggests it could influence the metabolism of other drugs . Further research could explore its use in drug formulation or as a precursor in synthesizing novel therapeutic agents.

Agriculture: Enhancing Crop Protection

In agriculture, this compound could be utilized in the synthesis of new agrochemicals. Its chemical structure might be conducive to creating targeted pesticides or herbicides that are more efficient and environmentally friendly. The compound’s safety profile and solubility parameters would be critical factors in its application as an agricultural chemical .

Material Science: Advanced Material Synthesis

The compound’s unique molecular structure could be valuable in material science for the development of new polymers or coatings. Its potential to form stable bonds and contribute to the rigidity of materials makes it a candidate for research into high-performance materials with specific mechanical properties .

Environmental Science: Pollution Treatment and Detection

2-Cyclopropylthiazole-5-carbaldehyde: might play a role in environmental science, particularly in the detection and treatment of pollutants. Its reactivity could be harnessed to develop sensors or catalysts that aid in the breakdown of toxic substances or in monitoring environmental quality .

Biochemistry: Enzyme Mimicry and Inhibition

In biochemistry, the compound could be studied for its ability to mimic or inhibit enzymes. This could have implications for understanding disease mechanisms or developing biochemical assays. Its interaction with enzymes could also lead to insights into metabolic pathways and the design of enzyme inhibitors .

Pharmacology: Drug Development and Analysis

The pharmacological properties of 2-Cyclopropylthiazole-5-carbaldehyde suggest its utility in drug development and analysis. It could be used as a building block in the synthesis of compounds with desired pharmacological effects. Its physicochemical properties, such as lipophilicity and water solubility, are essential for determining its suitability in drug formulations .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The hazard statement associated with the compound is H302 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands and other exposed areas thoroughly after handling (P264), and not eating, drinking or smoking when using this product (P270) .

properties

IUPAC Name

2-cyclopropyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-4-6-3-8-7(10-6)5-1-2-5/h3-5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNIFVGIJQCIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669224
Record name 2-Cyclopropyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylthiazole-5-carbaldehyde

CAS RN

877385-86-9
Record name 2-Cyclopropyl-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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